(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[d]thiazole ring, which is fused with a benzamide moiety, and features an allyl group and a methoxy group, contributing to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Benzothiazoles and benzamides can act through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interacting with DNA .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence pathways related to cell growth, inflammation, and other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Benzothiazoles and benzamides can have varied ADME properties .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Compounds with similar structures have been found to have effects such as inhibiting cell growth or reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is typically introduced through methylation, using reagents like methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with benzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. The benzo[d]thiazole core is known for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, derivatives of benzo[d]thiazole compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases. The specific structure of this compound may offer unique interactions with biological targets, enhancing its therapeutic potential.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzo[d]thiazole derivatives.
N-(2-benzothiazolyl)benzamide: A structurally similar compound with different substituents.
Uniqueness
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the allyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYAHFIJVQNEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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